cis-3-Fluoro-4-(pyrrolidin-1-yl)piperidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,4R)-3-fluoro-4-pyrrolidin-1-ylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17FN2/c10-8-7-11-4-3-9(8)12-5-1-2-6-12/h8-9,11H,1-7H2/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMMIILUFKFCNK-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCNCC2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)[C@@H]2CCNC[C@@H]2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Conformational Analysis and Stereochemical Control of Fluorinated Piperidine Pyrrolidine Systems
Analysis of Diastereoselectivity in Synthetic Pathways
The relative orientation of substituents on the piperidine (B6355638) ring is crucial for biological activity, and achieving stereocontrol during synthesis is a significant challenge. researchgate.netjyu.fi For compounds like cis-3-fluoro-4-(pyrrolidin-1-yl)piperidine, the cis relationship between the fluorine atom at the C-3 position and the pyrrolidinyl group at the C-4 position is a key structural feature. Synthetic strategies are often designed to control this diastereoselectivity.
Detailed research findings indicate that the stereocontrolled synthesis of such fluorinated piperidines can be achieved through various methods where the configuration of the final product is predetermined by the chiral centers of the starting materials. jyu.fi One effective method involves the catalytic dearomatization-hydrogenation of substituted fluoropyridine precursors. nih.gov This process can furnish all-cis-(multi)fluorinated piperidines in a highly diastereoselective manner. nih.gov For instance, the hydrogenation of functionalized 3-fluoropyridines has been shown to yield all-cis products, where the fluorine atom preferentially adopts an axial orientation in the resulting piperidine ring system. scientificupdate.com The choice of catalyst and reaction conditions is critical in directing the stereochemical outcome. nih.gov The development of enantioselective routes, for example, to produce cis-3-fluoropiperidin-4-ol, a related building block, further highlights the advancements in controlling the stereochemistry of these complex scaffolds. nih.gov
Conformational Preferences of Fluorinated Piperidine Rings
The six-membered piperidine ring typically adopts a low-energy chair conformation. researchgate.net The orientation of substituents on this ring, either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring), has profound energetic and functional consequences. d-nb.info
While substituents on a six-membered ring generally prefer the sterically less hindered equatorial position, fluorine on a piperidine ring presents a notable exception. researchgate.net In many 3-fluoropiperidine (B1141850) derivatives, particularly when the nitrogen atom is protonated, the fluorine atom shows a distinct preference for the axial position. d-nb.inforesearchgate.net This counterintuitive preference is not driven by sterics but by stabilizing stereoelectronic interactions. nih.gov
The conformational behavior of fluorinated piperidines is governed by an interplay of electrostatic interactions, hyperconjugation, and steric factors. nih.gov Computational and experimental studies on various 3-fluoropiperidine analogues have quantified the energetic preference for the axial conformer. d-nb.info The preference is influenced by the nature of the substituent on the nitrogen atom (e.g., trifluoroacetamide (B147638), hydrochloride salt) and the solvent polarity. nih.govd-nb.info For example, in 3-fluoropiperidine hydrochloride (1B), the axial preference is primarily attributed to electrostatic interactions, whereas in the trifluoroacetamide analogue (1A), hyperconjugative interactions play a more significant role. nih.gov
Below is a data table summarizing the calculated free enthalpy differences (ΔG) between equatorial and axial conformers for 3-fluoropiperidine and a related compound, illustrating the general preference for the axial fluorine orientation in solution.
| Compound Analogue | ΔGSolvent (kcal/mol) | ΔGGas Phase (kcal/mol) | Experimental Observation (in Solution) |
|---|---|---|---|
| 3-Fluoropiperidine (TFA-analogue, in CHCl3) | -1.2 | -1.2 | Axial |
| 3-Fluoropiperidine (HCl-analogue, in H2O) | -1.2 | +1.8 | Axial |
| 3-Fluoropiperidine (NH-analogue, in H2O) | -1.7 | +1.1 | Axial |
| cis-3-Fluoro-4-methylpiperidine (TFA-analogue, in CHCl3) | -1.8 | -1.8 | Axial |
| cis-3-Fluoro-4-methylpiperidine (HCl-analogue, in H2O) | -1.3 | +2.1 | Axial |
| cis-3-Fluoro-4-methylpiperidine (NH-analogue, in H2O) | -1.2 | +1.5 | Axial |
Data sourced from computational and experimental studies. d-nb.info Negative ΔG values indicate a preference for the axial conformer.
The preference for an axial fluorine is particularly pronounced in protonated piperidinium (B107235) salts. d-nb.infodatapdf.com This phenomenon is largely driven by a stabilizing through-space electrostatic interaction between the partial positive charge on the ammonium (B1175870) proton (N⁺-H) and the partial negative charge on the fluorine atom (C-Fδ⁻). d-nb.infoacs.orgacs.org This charge-dipole interaction is maximized when the C-F bond is axial and oriented anti-periplanar to the N-H bond. chimia.ch
This electrostatic attraction can be substantial, often overcoming the steric repulsion that would typically favor an equatorial substituent. researchgate.netdatapdf.com In addition to charge-dipole forces, hyperconjugative interactions, such as the donation of electron density from a lone pair on the axial halogen to the antibonding orbital of the axial N-H bond (LP₃X → σ*(H–N)⊕), also contribute to the stability of the axial conformer. acs.org The molecular dipole moment and solvent polarity are also critical factors; polar solvents can further stabilize the more polar axial conformer. nih.govd-nb.info These through-space interactions are powerful enough to rigidly lock the conformation of the piperidine ring, which can have significant implications for how the molecule binds to biological targets. d-nb.info
Pseudorotation and Three-Dimensional Conformation of Pyrrolidine (B122466) Rings
Unlike the relatively rigid chair conformation of the piperidine ring, the five-membered pyrrolidine ring is highly flexible. rsc.orgnih.gov This flexibility is characterized by a low-energy conformational process known as pseudorotation, where the ring puckering travels around the ring without significant changes in energy. nih.govnih.gov This motion allows the pyrrolidine ring to adopt a continuous series of conformations, most notably the "envelope" (where four atoms are coplanar and the fifth is out of the plane) and "twist" or "half-chair" (where no four atoms are coplanar) forms. rsc.orgrsc.org
The barrier to pseudorotation in an unsubstituted pyrrolidine ring is very low, calculated to be around 220 ± 20 cm⁻¹ (approximately 0.63 kcal/mol). nih.gov This indicates that the ring is in constant, rapid motion between its various puckered forms at room temperature. rsc.org
When substituents are present on the pyrrolidine ring, as in the case of the N-piperdinyl group in this compound, they influence the pseudorotational pathway. nih.gov The substituents create energetic preferences for certain conformations. rsc.org For a substituted pyrrolidine ring, the puckering is often described in terms of Cγ-endo (the C4 carbon is on the same side of the ring as the substituent at C2) and Cγ-exo (the C4 carbon is on the opposite side) conformations. frontiersin.org While the substituent biases the conformational equilibrium towards a preferred pucker, the ring retains its inherent flexibility, and a wide range of conformations remain thermally populated. rsc.orgnih.gov This dynamic nature provides an increased three-dimensional coverage of chemical space, which is a valuable attribute in drug design. nih.gov
Computational and Theoretical Studies on Cis 3 Fluoro 4 Pyrrolidin 1 Yl Piperidine and Analogues
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular modeling and docking studies are fundamental in predicting how a ligand, such as cis-3-Fluoro-4-(pyrrolidin-1-yl)piperidine, might interact with a biological target, typically a protein or enzyme. The piperidine (B6355638) ring is a prevalent scaffold in pharmaceuticals, known for its ability to present substituents in a well-defined three-dimensional arrangement. scientificupdate.com The addition of a fluorine atom and a pyrrolidinyl group creates a molecule with specific steric and electronic properties that can be fine-tuned for optimal target binding.
The introduction of fluorine into a ligand can significantly influence its binding affinity and selectivity. nih.gov Fluorine's high electronegativity can alter the local electronic environment, potentially leading to favorable interactions with the target protein. These interactions can include dipole-dipole, charge-dipole, and even weak hydrogen bonds with backbone amides or specific residues in the binding pocket. acs.orgchim.it Molecular docking simulations for analogues of this compound would typically explore the binding orientation and conformation within the active site of a target. For instance, the fluorine atom at the 3-position can influence the pKa of the piperidine nitrogen, which in turn affects the ionic interactions with acidic residues like aspartate or glutamate in a binding site. scientificupdate.commdpi.com
Docking studies on similar fluorinated piperidine derivatives have shown that the conformational preference of the fluorine atom (axial or equatorial) is critical for achieving optimal binding. scientificupdate.com The specific orientation of the C-F bond can dictate how the molecule fits into a binding pocket and whether it forms productive interactions. acs.org The pyrrolidinyl moiety at the 4-position adds another layer of complexity and potential interaction points, which can be explored computationally to predict binding modes and guide the synthesis of more potent analogues.
In Silico Exploration of Potential Biological Pathways and Mechanisms
In the absence of extensive experimental data, in silico methods offer a powerful approach to hypothesize potential biological activities and mechanisms of action for novel compounds like this compound. foliamedica.bgnih.gov By comparing its structural and electronic features to databases of known bioactive molecules, computational tools can predict potential protein targets and biological pathways.
The piperidine and pyrrolidine (B122466) scaffolds are common motifs in compounds targeting the central nervous system (CNS), ion channels, and various enzymes. researchgate.netnih.gov Chemoinformatic analyses can be used to evaluate properties such as "lead-likeness" and three-dimensionality, which are important for drug design. nih.gov For instance, computational tools can calculate physicochemical properties like pKa, lipophilicity (logP), and polar surface area, which are crucial for predicting a compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion). mdpi.comnih.gov
The presence of fluorine can enhance metabolic stability by blocking sites susceptible to oxidation by cytochrome P450 enzymes. researchgate.net In silico metabolic prediction tools can identify potential sites of metabolism on the molecule and assess how fluorination might alter its metabolic fate. By simulating the interaction of this compound with a panel of common biological targets, researchers can generate hypotheses about its potential therapeutic applications, which can then be validated through experimental screening. nih.gov For example, a screening of fluorinated piperidines identified a scaffold recognized by the catalytic pocket of the main protease of the SARS-CoV-2 coronavirus, highlighting the power of these exploratory computational methods. nih.gov
Quantum Chemical Calculations for Conformational Energy and Stereoelectronic Effects
Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide a detailed understanding of the conformational preferences and stereoelectronic effects within fluorinated piperidines. researchgate.netnih.gov The position and orientation of the fluorine atom on the piperidine ring are governed by a delicate balance of several forces, including steric repulsion, hyperconjugation, and electrostatic interactions. researchgate.net
Systematic computational analyses have been performed on a variety of substituted and protected fluorinated piperidines to rationalize their conformational behavior. nih.gov These studies reveal that solvation and solvent polarity play a significant role in addition to established delocalization forces like charge-dipole interactions and hyperconjugation. researchgate.netd-nb.infonih.gov
A key finding in many fluorinated piperidines is a preference for the fluorine atom to occupy an axial position, which can be counterintuitive based on steric considerations alone. nih.gov This "axial-F preference" is often attributed to stabilizing stereoelectronic effects:
Hyperconjugation: This involves the donation of electron density from an anti-periplanar C-H or C-C bond into the low-lying antibonding orbital (σ) of the C-F bond (σCH→σCF). This interaction is often more effective in the axial conformation. nih.govresearchgate.net
Charge-Dipole Interactions: In protonated piperidines (as HCl salts), a favorable electrostatic interaction between the negative end of the C-F dipole and the positive charge on the nitrogen (C-F···H-N+) can stabilize the axial conformer. nih.gov
Gauche Effect: The tendency for electronegative substituents on adjacent carbons to adopt a gauche conformation can also influence ring pucker and fluorine orientation. nih.govbeilstein-journals.org
DFT calculations (e.g., at the M06-2X/def2-QZVPP level) have been used to compute the free energy differences (ΔG) between axial and equatorial conformers of various fluorinated piperidine analogues in both the gas phase and in solution. nih.gov These computational predictions have shown excellent agreement with experimental NMR data. nih.govd-nb.info
Table 1: Calculated Free Enthalpy Differences (ΔG) for Conformers of 3-Fluoropiperidine (B1141850) Analogues This interactive table summarizes computational data for compounds analogous to this compound, illustrating the energetic preference for axial or equatorial fluorine conformations under different conditions. Data is presented in kcal/mol.
| Compound | Analogue Type | Solvent | ΔG (Solvent) | ΔG (Gas Phase) | Preferred Conformation (Experimental) |
| 3-Fluoropiperidine (1) | TFA- (A) | Chloroform | +0.3 | - | Axial |
| 3-Fluoropiperidine (1) | HCl- (B) | Water | +4.8 | +1.8 | Axial |
| 3-Fluoropiperidine (1) | NH- (C) | Water | +2.9 | -0.4 | Equatorial |
| cis-3-Fluoro-4-methylpiperidine (3) | TFA- (A) | Chloroform | +0.4 | -1.7 | Equatorial |
| cis-3-Fluoro-4-methylpiperidine (3) | HCl- (B) | Water | +6.2 | +3.3 | Axial |
| cis-3-Fluoro-4-methylpiperidine (3) | NH- (C) | Water | +3.0 | +1.0 | Equatorial |
Data sourced from a systematic computational and experimental analysis of fluorinated piperidines. researchgate.net A positive ΔG value indicates the equatorial conformer is higher in energy, favoring the axial position.
Structure-Based Design Principles Applied to Fluorinated Heterocycles
The insights gained from computational and theoretical studies form the basis of structure-based design principles for fluorinated heterocycles. nih.govnih.gov The strategic incorporation of fluorine is a powerful tool in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties. mdpi.comrsc.org
Key design principles involving fluorinated piperidines include:
Conformational Control: As demonstrated by quantum chemical calculations, fluorine can be used to lock the piperidine ring into a specific conformation (e.g., chair with an axial fluorine). This conformational rigidity can reduce the entropic penalty upon binding to a target, potentially increasing affinity. researchgate.netnih.gov
pKa Modulation: Fluorine's strong electron-withdrawing effect can lower the basicity (pKa) of the nearby piperidine nitrogen. scientificupdate.comnih.gov This is a critical parameter for optimizing solubility, cell permeability, and avoiding off-target effects such as hERG ion channel binding, which is associated with cardiotoxicity. scientificupdate.com
Improving Metabolic Stability: Fluorination at a position susceptible to metabolic oxidation can block this pathway, thereby increasing the compound's half-life and bioavailability. researchgate.net
Enhancing Binding Affinity: The C-F bond can participate in specific, favorable interactions within a protein's binding site, including acting as a hydrogen bond acceptor or engaging in dipole-dipole interactions, which can enhance ligand binding. acs.orgchim.it
The application of these principles allows medicinal chemists to rationally design molecules like this compound. The cis stereochemistry, combined with the electronic influence of the fluorine atom and the steric bulk of the pyrrolidine group, creates a unique three-dimensional structure. Computational modeling allows for the pre-screening of such designs, prioritizing the synthesis of compounds with the highest likelihood of possessing the desired biological activity and drug-like properties. nih.govnih.gov
Medicinal Chemistry Research and Structure Activity Relationship Sar of Cis 3 Fluoro 4 Pyrrolidin 1 Yl Piperidine Scaffold
Design Principles for Fluorinated Piperidine (B6355638) and Pyrrolidine (B122466) Scaffolds in Drug Discovery
The design of drug candidates often involves the meticulous manipulation of molecular properties to optimize interactions with biological targets while ensuring favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. Fluorinated piperidine and pyrrolidine scaffolds are widely employed due to their predictable influence on these key parameters.
Modulating Physicochemical Properties through Fluorine and Chiral Centers
The introduction of fluorine into organic molecules can profoundly alter their physicochemical properties. nih.gov As the most electronegative element, fluorine's presence can significantly lower the pKa of nearby basic nitrogen atoms through inductive effects. tandfonline.comcambridgemedchemconsulting.com This modulation of basicity is a critical tool in drug design, as it can improve oral bioavailability by increasing the proportion of the neutral, membrane-permeable form of a drug at physiological pH. tandfonline.com Furthermore, the replacement of a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug. nih.gov Fluorination can also influence a molecule's lipophilicity, which is a key determinant of its ability to cross biological membranes. nih.gov
Chiral centers introduce three-dimensionality to a molecule, which is crucial for specific interactions with biological targets that are themselves chiral. The non-planar, pseudo-rotating nature of the pyrrolidine ring, for instance, allows for a thorough exploration of the surrounding pharmacophore space. nih.gov The presence of stereogenic carbons dictates the spatial orientation of substituents, which can lead to vastly different biological profiles for different stereoisomers. nih.gov
Enhancing Biological Activities and Selectivity via Stereochemical Control
The rigid, chair-like conformation of the piperidine ring, often locked in place by strategic substitutions, including fluorination, allows for precise positioning of functional groups for optimal receptor binding. nih.govd-nb.info The stereochemistry of these substituents is paramount. For example, the axial or equatorial orientation of a fluorine atom on a piperidine ring can have a significant impact on the molecule's conformational preferences and, consequently, its biological activity. scientificupdate.com Studies have shown that in certain fluorinated piperidines, an axial orientation of the fluorine atom is preferred, a phenomenon attributed to stabilizing charge-dipole interactions between the C-F bond and the protonated piperidine nitrogen. nih.govd-nb.infoscientificupdate.com This conformational locking can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target and thus increasing affinity.
The stereochemistry of the pyrrolidine ring and its substituents also plays a critical role in determining biological activity and selectivity. The spatial arrangement of functional groups on the pyrrolidine ring can dictate the binding mode to enantioselective proteins, leading to different pharmacological outcomes for different isomers. nih.gov
Structure-Activity Relationship (SAR) Studies on Fluorinated Piperidines
SAR studies on fluorinated piperidines aim to understand how changes in the molecular structure affect the biological activity of the compound. These studies are essential for optimizing lead compounds into clinical candidates.
Impact of Fluorine Position and Orientation on Receptor Binding Affinity
The position and stereochemistry of the fluorine atom on the piperidine ring are critical determinants of receptor binding affinity. The strong electronegativity of fluorine can create favorable interactions with electron-deficient regions of a receptor's binding pocket. nih.gov Furthermore, the conformational preferences induced by fluorine can significantly influence how the molecule presents its pharmacophoric elements to the receptor.
For instance, in a series of kinesin spindle protein (KSP) inhibitors, the orientation of the fluorine atom on the piperidine ring had a profound effect on the pKa of the piperidine nitrogen and, consequently, the drug's efficacy. The axial isomer exhibited a higher pKa and was ultimately selected as the clinical candidate, MK-0731. scientificupdate.com This highlights how stereochemical control of fluorine substitution can be leveraged to fine-tune basicity and improve biological performance.
| Compound | Fluorine Orientation | pKa | Biological Implication |
|---|---|---|---|
| Axial Isomer (MK-0731) | Axial | 7.6 | Increased basicity, better efficacy, selected as clinical candidate. scientificupdate.com |
| Equatorial Isomer | Equatorial | 6.6 | Lower basicity, not pursued for further development. scientificupdate.com |
Effect of Piperidine Ring Substitutions on Potency
Substituents on the piperidine ring, in addition to fluorine, play a crucial role in determining the potency of a compound. These substituents can engage in various interactions with the target receptor, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. The nature, size, and position of these substituents are therefore critical for optimizing potency.
In the development of cathepsin S inhibitors, for example, the exploration of different 4-substituted piperidine moieties led to the identification of potent compounds. The replacement of a 4-arylpiperazin-1-yl group with a 4-(2-keto-1-benzimidazolinyl)-piperidin-1-yl moiety resulted in compounds with significant enzymatic and cellular activity. nih.gov This demonstrates the importance of the substituent at the 4-position of the piperidine ring for achieving high potency.
| Compound | 4-Substituent on Piperidine Ring | Cathepsin S IC50 (nM) |
|---|---|---|
| Screening Hit | 4-Arylpiperazin-1-yl | (Reference) |
| JNJ 10329670 | 4-(2-keto-1-benzimidazolinyl) | Potent Inhibition nih.gov |
Structure-Activity Relationship (SAR) Studies on Pyrrolidine Derivatives
The pyrrolidine ring is a versatile scaffold in drug discovery, and its substitution pattern significantly influences the pharmacological properties of the resulting compounds. frontiersin.orgnih.gov SAR studies on pyrrolidine derivatives have provided valuable insights into the structural requirements for activity at various biological targets.
The substitution at different positions of the pyrrolidine ring can dramatically affect the compound's activity and selectivity. nih.gov For example, in a series of anticonvulsant agents based on a pyrrolidine-2,5-dione scaffold, the nature of the substituent at the 3-position was found to be a key determinant of the anticonvulsant profile. nih.gov Similarly, for antagonists of the CXCR4 chemokine receptor, a series of (S)-pyrrolidines were synthesized, and the substitution pattern was found to be crucial for achieving high binding affinity. nih.gov
The stereochemistry of the pyrrolidine ring is also a critical factor. The different spatial arrangements of substituents in different stereoisomers can lead to distinct binding modes and, consequently, different biological activities. nih.gov This underscores the importance of stereocontrolled synthesis in the development of pyrrolidine-based therapeutics.
| Compound | Key Structural Feature | CXCR4 Binding Affinity (IC50) |
|---|---|---|
| 51a | (S)-pyrrolidine with R1 = 3-CH3 | 79 nM nih.gov |
Influence of Pyrrolidine Substituent Patterns on Biological Activity
Research on different classes of molecules has shown that the biological activity is often sensitive to the substitution pattern on the pyrrolidine ring. nih.govresearchgate.net For example, in studies of pyrrolidine-2,5-dione derivatives, the nature of the substituent at the 3-position was found to strongly affect anticonvulsant activity. nih.gov Similarly, in another series, fluorophenyl substituents at position 3 of pyrrolidine sulfonamides resulted in better in vitro potency. nih.gov These findings underscore the principle that modifications to the pyrrolidine portion of the cis-3-fluoro-4-(pyrrolidin-1-yl)piperidine scaffold are a critical avenue for optimizing biological activity.
| Substituent Position on Pyrrolidine | Type of Substituent | Observed Influence in Various Scaffolds |
|---|---|---|
| Position 2 | Charged or Polar Groups | Can significantly alter the basicity of the pyrrolidine nitrogen. nih.gov |
| Position 3 | Aromatic (e.g., Fluorophenyl) | Shown to improve in vitro potency in certain compound series. nih.gov |
| Position 3 | Alkyl (e.g., Methyl) | Can introduce steric hindrance to prevent metabolic instability and improve pharmacokinetic profiles. researchgate.net |
| Positions 3 and 4 | Stereochemistry (cis vs. trans) | The relative orientation of substituents dictates the overall 3D shape, which is crucial for specific binding to enantioselective proteins. nih.govresearchgate.net |
Stereoisomer-Dependent Biological Profiles
Stereochemistry is paramount in determining the biological activity of molecules containing the this compound scaffold. The "cis" designation refers to the relative orientation of the fluorine atom at position 3 and the pyrrolidine group at position 4 of the piperidine ring. Beyond this, the conformation of the piperidine ring (typically a chair form) and the specific chirality at positions 3 and 4 create distinct stereoisomers that can exhibit vastly different biological profiles. researchgate.netnih.gov
A key stereochemical consideration is the axial versus equatorial orientation of the fluorine atom on the piperidine ring. This positioning has a profound effect on the basicity (pKa) of the piperidine nitrogen. scientificupdate.com An axial fluorine atom, being antiparallel to the axial N-H bond in the protonated form, leads to a stabilizing C-F···H-N+ interaction. scientificupdate.com This results in a higher pKa (increased basicity) compared to when the fluorine is in the equatorial position. scientificupdate.com
This pKa modulation is a critical tool in drug design. For example, in the development of kinesin spindle protein (KSP) inhibitors by Merck, it was found that compounds with a higher piperidine pKa (in the 7.6 range) had better efficacy. The derivative with an axial fluorine achieved this desired basicity, leading to the clinical candidate MK-0731, whereas the equatorial counterpart had a lower pKa (6.6) and was not pursued. scientificupdate.com The ability to synthesize specific enantiomers of building blocks like cis-1-Boc-3-fluoropiperidin-4-ol is therefore highly valuable for accessing the desired stereoisomer with the optimal biological profile. nih.gov
| Fluorine Orientation | Influence on Piperidine Nitrogen pKa | Rationale | Implication for Biological Profile |
|---|---|---|---|
| Axial | Higher pKa (Increased Basicity) | Favorable dipole interaction (C-F···H-N+) when the nitrogen is protonated. scientificupdate.com | Can lead to improved efficacy, as seen with the KSP inhibitor MK-0731. scientificupdate.com |
| Equatorial | Lower pKa (Decreased Basicity) | Less significant interaction with the protonated nitrogen. scientificupdate.com | May be less optimal for targets requiring a more basic interaction center. scientificupdate.com |
Ligand Design Strategies Incorporating Fluoroaminopiperidine Motifs
The incorporation of fluoroaminopiperidine motifs, such as this compound, into ligands is a deliberate strategy to address multiple challenges in drug discovery. This scaffold offers a pre-validated toolkit for modulating key drug-like properties. scientificupdate.com
One of the primary strategies is the precise modulation of nitrogen basicity. scientificupdate.com As discussed, the strategic placement of a fluorine atom adjacent to the piperidine nitrogen can raise or lower its pKa. This is crucial for optimizing target engagement and for mitigating safety liabilities. For instance, molecules with highly basic nitrogen atoms can sometimes exhibit off-target activity at the hERG potassium ion channel, leading to cardiovascular toxicity. By incorporating fluorine to fine-tune the pKa, designers can disrupt this unwanted binding and improve the cardiovascular safety profile. scientificupdate.com
Another key design strategy is to overcome drug efflux by transporters like P-glycoprotein (P-gp). The Merck KSP inhibitor was a strong P-gp substrate, which can limit a drug's effective concentration. The SAR studies revealed that modulating the piperidine pKa by introducing an axial fluorine atom led to better efficacy, in part by addressing this efflux issue. scientificupdate.com The fluoroaminopiperidine motif provides a means to navigate the narrow pKa window that can sometimes be required to balance potency, selectivity, and a favorable ADME (absorption, distribution, metabolism, and excretion) profile. The defined stereochemistry of the cis-fluoroamino substitution pattern provides a conformationally constrained scaffold that can reduce the entropic penalty of binding to a target and enhance selectivity. scientificupdate.comresearchgate.net
Q & A
Basic: What synthetic methodologies are commonly employed to synthesize cis-3-Fluoro-4-(pyrrolidin-1-yl)piperidine?
Methodological Answer:
The synthesis typically involves fluorination strategies and piperidine ring functionalization. Key approaches include:
- Dearomatization-Hydrogenation : Fluorinated piperidines can be synthesized via catalytic dearomatization of pyridines followed by hydrogenation, ensuring stereochemical control of the cis configuration .
- Acylation and Benzylation : Piperidine scaffolds are modified using acylation reactions (e.g., with acyl chlorides) under mild conditions (HCOONH₄/Pd/C) to introduce fluorinated and pyrrolidinyl groups .
- Spiropiperidine Scaffolding : Intramolecular acyl transfer in spiro-piperidine systems enables regioselective fluorination, with yields optimized via GC-MS monitoring .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Structural elucidation relies on:
- NMR Spectroscopy : ¹H/¹³C NMR and ²D NOESY to confirm cis stereochemistry and substituent orientation .
- X-ray Crystallography : Resolves spatial arrangement, particularly for fluorinated piperidines with conformational flexibility .
- GC-MS and IR Spectroscopy : Validates molecular weight, fragmentation patterns, and functional groups (e.g., C-F stretches at ~1100 cm⁻¹) .
Advanced: How do conformational dynamics influence the reactivity of this compound in intramolecular reactions?
Methodological Answer:
The cis configuration imposes steric constraints, altering reaction pathways:
- Intramolecular Acyl Transfer : Conformational mobility in spiro-piperidine systems facilitates acyl migration, as evidenced by variable-temperature NMR to track dynamic processes .
- Fluorine-Induced Electronic Effects : The electronegative fluorine atom stabilizes transition states in nucleophilic substitutions, enhancing regioselectivity in ring-opening reactions .
- DFT Calculations : Used to model transition states and predict reaction outcomes based on torsional angles and charge distribution .
Advanced: How can researchers resolve contradictions in reported synthetic yields or reaction conditions for fluorinated piperidines?
Methodological Answer:
Discrepancies often arise from:
- Catalyst Variability : Pd/C vs. heterogeneous catalysts may affect hydrogenation efficiency; control experiments with standardized catalysts are recommended .
- Solvent and Temperature Effects : Polar aprotic solvents (e.g., DMF) favor fluorination, while elevated temperatures may degrade sensitive intermediates. Replicate studies under inert atmospheres are critical .
- Analytical Calibration : Cross-validate yields via HPLC purity assays and internal standards to mitigate GC-MS quantification errors .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS H315/H319) .
- Ventilation : Use fume hoods to avoid inhalation of vapors (GHS H335) and monitor airborne concentrations with real-time sensors .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinsing to prevent environmental release .
Advanced: How does fluorination at the 3-position modulate the compound’s pharmacological activity?
Methodological Answer:
- Bioavailability Enhancement : Fluorine’s electronegativity improves membrane permeability and metabolic stability, as observed in opioid precursor analogs .
- Target Binding Affinity : Cis-fluorine placement creates dipole interactions with receptor hydrophobic pockets, validated via SAR studies on piperidine-based inhibitors .
- In Vivo Pharmacokinetics : Radiolabeled (¹⁸F) analogs enable PET imaging to track tissue distribution and clearance rates .
Basic: What thermodynamic properties are relevant to the stability of this compound?
Methodological Answer:
- Vapor Pressure and Enthalpy : Low vapor pressure (e.g., <0.1 mmHg at 25°C) reduces volatility, while enthalpy of vaporization (~45 kJ/mol) informs storage conditions .
- Thermal Decomposition : Onset temperatures (TGA analysis) guide safe handling limits; degradation above 150°C releases toxic HF gas .
Advanced: How does the cis configuration affect interactions with biological targets compared to trans isomers?
Methodological Answer:
- Stereoselective Binding : Cis isomers exhibit higher affinity for κ-opioid receptors due to optimal alignment with transmembrane helices, demonstrated via molecular docking .
- Solubility Differences : Cis configurations often reduce aqueous solubility but enhance lipid bilayer penetration, quantified via logP measurements (e.g., ~2.5 vs. ~1.8 for trans) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
